1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea
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Overview
Description
1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea is an organic compound belonging to the thiourea class It is characterized by the presence of a cyclohexyl group and a phenoxyphenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with 4-phenoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its enzyme inhibition properties, particularly against cholinesterases, making it a potential candidate for treating neurodegenerative diseases.
Medicine: Explored for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of sensors for detecting heavy metals and other environmental pollutants.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters and leading to increased neurotransmission.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea can be compared with other thiourea derivatives:
1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
1-Cyclohexyl-3-[(E)-[(4-phenoxyphenyl)methylidene]amino]thiourea: Contains an additional imine group, leading to different reactivity and biological activity.
Diafenthiuron: A thiourea insecticide with a tert-butyl group and diisopropyl substituents, used primarily in agriculture.
These comparisons highlight the unique structural features and diverse applications of this compound.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c23-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)22-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWWSXOBWDMJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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